High-Yield and Stereoselective Synthesis of Cyclopropylacetylenes via Arsonium Ylide Method
The arsonium ylide method provides a direct and high-yielding route to (trimethylsilyl)(cyclopropyl)acetylenes, including the target compound. This method achieves yields of 83–98% with exclusive formation of a single isomer, a crucial advantage for producing stereochemically pure intermediates [1]. In contrast, the subsequent desilylation to terminal cyclopropylacetylenes using methanol occurs in 85–96% yield [1]. This demonstrates the utility of the TMS-protected form for both high-fidelity synthesis and as a stable precursor to the more reactive terminal alkyne.
| Evidence Dimension | Reaction Yield and Stereoselectivity |
|---|---|
| Target Compound Data | Yield: 83–98%, Isomer: Exclusively one |
| Comparator Or Baseline | Terminal cyclopropylacetylene (desilylated form) |
| Quantified Difference | Yield for target compound synthesis is 83–98% vs. 85–96% for desilylation step. |
| Conditions | Phase-transfer reaction of arsonium ylide with chalcones, followed by methanol addition for desilylation. |
Why This Matters
This high and stereoselective yield provides a robust, scalable entry to a valuable molecular framework, minimizing waste and purification costs in both research and larger-scale production.
- [1] Shen, Y., & Liao, Q. (1989). Synthesis of (trimethylsilyl)(cyclopropyl)acetylenes and terminal cyclopropylacetylenes via an arsonium ylide under phase-transfer conditions. Journal of Organometallic Chemistry, 371(1), 31-34. View Source
